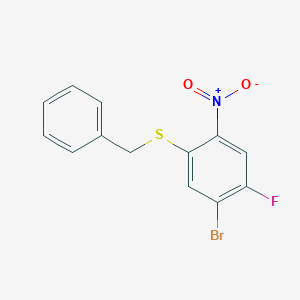
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of benzylsulfanyl, bromo, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a pre-functionalized benzene ring containing bromo, fluoro, and nitro groups. The reaction conditions often involve the use of solvents like acetone or ethanol and bases such as potassium carbonate to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzylsulfanyl group results in a sulfone derivative .
Scientific Research Applications
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .
Comparison with Similar Compounds
1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene: Lacks the bromo group, which may affect its reactivity and biological activity.
1-(Benzylsulfanyl)-5-chloro-4-fluoro-2-nitrobenzene: Contains a chloro group instead of bromo, which can influence its chemical properties and applications.
1-(Benzylsulfanyl)-5-bromo-4-chloro-2-nitrobenzene: Contains both bromo and chloro groups, offering different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C13H9BrFNO2S |
|---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
1-benzylsulfanyl-5-bromo-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C13H9BrFNO2S/c14-10-6-13(12(16(17)18)7-11(10)15)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
WFSOYCQKGCBLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



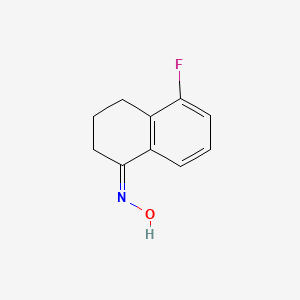


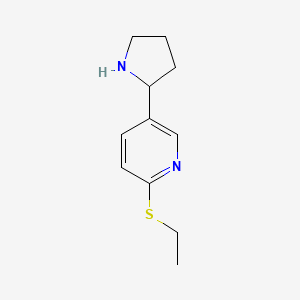
![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)

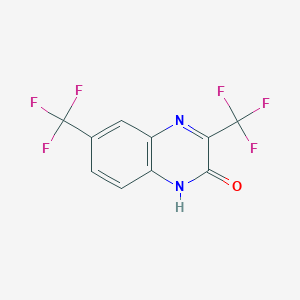
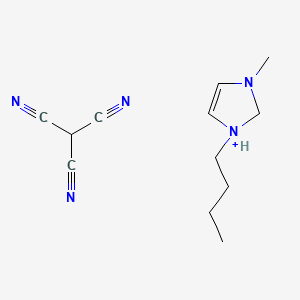
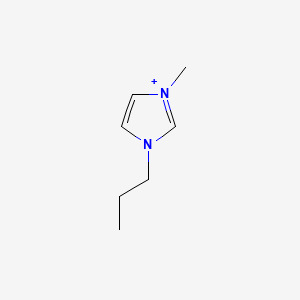
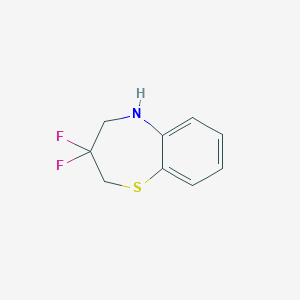


![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
